molecular formula C19H23FN2 B3853857 N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine CAS No. 864422-91-3

N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine

Cat. No. B3853857
CAS RN: 864422-91-3
M. Wt: 298.4 g/mol
InChI Key: WUNLGTOLOUTCPE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine, commonly known as Fluoro-PEA, is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic analogue of phenylethylamine, a naturally occurring neurotransmitter in the human brain. Fluoro-PEA has been the subject of scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

  • Motilin Receptor Agonist : A compound closely related to N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine, GSK962040, is identified as a novel small molecule motilin receptor agonist. It shows potent activity at the recombinant human motilin receptor and enhances neuronal-mediated contractions of gastric antrum tissue, suggesting potential applications in gastrointestinal transit and motility disorders (Westaway et al., 2009).

  • Synthesis and Analytical Characterization : Research on the synthesis and analytical characterization of substances based on the 1,2-diarylethylamine template, which includes compounds like N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine, has been conducted. These studies contribute to understanding the structural and chemical properties of such compounds, which is essential for their potential clinical applications (Dybek et al., 2019).

  • Anti-Leukemia Activity : Compounds with a similar molecular structure to N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine have been synthesized and shown to exhibit potential anti-leukemia activity. These findings highlight the potential therapeutic applications of such compounds in oncology (Yang et al., 2009).

  • Neuroleptic Agents Synthesis : Compounds structurally related to N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine have been used in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. This highlights the compound's relevance in the pharmaceutical industry, particularly in the production of medications for psychiatric disorders (Botteghi et al., 2001).

  • Histone Deacetylase Inhibitors : Spiro[chromane-2,4′-piperidine] derivatives, which are structurally related to N-(2-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine, have been prepared as novel histone deacetylase (HDAC) inhibitors. These compounds have shown potential for improved in vivo activity, indicating their significance in cancer therapy and epigenetic modulation (Thaler et al., 2012).

properties

IUPAC Name

N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c20-18-8-4-5-9-19(18)21-17-11-14-22(15-12-17)13-10-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNLGTOLOUTCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2F)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037051
Record name Despropionyl o-fluorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine

CAS RN

864422-91-3
Record name Despropionyl o-fluorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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